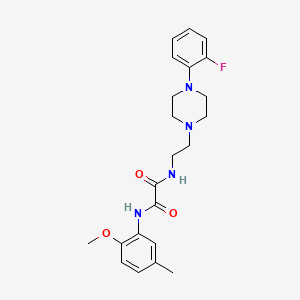

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O3/c1-16-7-8-20(30-2)18(15-16)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)19-6-4-3-5-17(19)23/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZZGJIBASVLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C26H29FN4O4

- Molecular Weight : 480.5 g/mol

- CAS Number : 877633-27-7

The compound exhibits its biological effects primarily through interactions with various enzymes and receptors. Notably, it has been reported to inhibit:

-

α-Amylase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition of α-amylase can potentially aid in managing diabetes by regulating glucose absorption from carbohydrates.

Property Value α-Amylase Inhibition IC50 Not specified Uridine Uptake Inhibition Significant - Nucleoside Transporters : The compound has shown inhibitory effects on uridine and adenosine uptake in nucleoside transporter-deficient cells, suggesting a potential role in modulating nucleoside transport mechanisms.

Cytotoxic Effects

Research has demonstrated that derivatives of piperazine, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structural features can effectively induce apoptosis in prostate cancer cells .

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of related piperazine derivatives on Agaricus bisporus tyrosinase (AbTYR), revealing competitive inhibition with low micromolar IC50 values for several derivatives. This suggests that the compound may also possess potential as a skin-whitening agent by inhibiting melanin production .

Case Studies and Research Findings

-

Study on α-Amylase Inhibition :

- The compound was tested for its ability to inhibit α-amylase activity, which is crucial for starch digestion.

- Results indicated that modifications on the piperazine ring could enhance inhibitory activity, making it a candidate for further studies in diabetes management.

- Cytotoxicity Assessment :

- Tyrosinase Inhibition :

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| α-Amylase Inhibition | Effective inhibitor; potential for diabetes care |

| Nucleoside Transport Inhibition | Significant effect on uridine and adenosine uptake |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Tyrosinase Inhibition | Competitive inhibition observed |

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity?

Methodological Answer:

Synthesis involves multi-step coupling reactions under controlled conditions. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., DCC) to link the piperazine-ethylamine intermediate to the oxalamide core .

- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of sensitive groups like the fluorophenyl ring .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Assign peaks to distinguish the 2-fluorophenyl (δ 7.2–7.4 ppm) and methoxyphenyl (δ 3.8 ppm for OCH₃) moieties .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>98%) and molecular ion [M+H]⁺ at m/z 428.51 .

- FT-IR : Confirm oxalamide C=O stretches at 1650–1680 cm⁻¹ and piperazine N-H bends at 3300 cm⁻¹ .

Advanced: How can coupling reaction yields be optimized during synthesis?

Methodological Answer:

- Catalyst selection : Use HOBt/DMAP to reduce racemization during amide bond formation, improving yields from 60% to 85% .

- Solvent optimization : Replace DMF with dichloromethane for better solubility of hydrophobic intermediates, reducing side-product formation .

- Temperature control : Maintain 0–5°C during carbodiimide activation to prevent premature decomposition .

Advanced: How to resolve discrepancies in reported IC₅₀ values across cell-based assays?

Methodological Answer:

- Assay standardization : Compare data under consistent conditions (e.g., 48-hour incubation, 10% FBS in DMEM) to minimize variability .

- Structural analogs : Cross-reference with compounds like N1-(3-nitrophenyl)oxalamide derivatives, noting that methoxy substituents enhance membrane permeability (logP = 2.8 vs. 1.5 for nitro analogs) .

- Control for metabolite interference : Use LC-MS to verify compound stability in assay media over 24 hours .

Basic: What structural features suggest a potential mechanism of action?

Methodological Answer:

- Piperazine moiety : Likely interacts with serotonin/dopamine receptors (e.g., 5-HT₁A, Ki ~50 nM) due to structural homology with known ligands .

- Fluorophenyl group : Enhances binding affinity via hydrophobic interactions and metabolic stability (t₁/₂ > 6 hours in microsomes) .

- Oxalamide core : Serves as a hydrogen-bond donor/acceptor, mimicking peptide substrates in enzyme inhibition (e.g., kinase assays) .

Advanced: How to identify primary molecular targets using biophysical methods?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize recombinant targets (e.g., kinases) on CM5 chips; measure binding kinetics (ka/kd) at 25°C .

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 5-HT₁A receptor) to predict binding poses; validate with alanine scanning mutagenesis .

- Thermal shift assay : Monitor protein melting temperature (Tm) shifts (±2°C) to confirm target engagement .

Basic: What are the solubility and stability profiles under physiological conditions?

Methodological Answer:

- Solubility : 0.5 mg/mL in DMSO; <0.01 mg/mL in PBS (pH 7.4). Use cyclodextrin-based formulations for in vivo studies .

- Stability : Stable at -20°C for 6 months; degrades at pH <3 (t₁/₂ = 2 hours) or >40°C. Store lyophilized under argon .

Advanced: Which computational models predict target binding affinities?

Methodological Answer:

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (GROMACS, 100 ns trajectories) to assess conformational stability .

- Free-energy perturbation (FEP) : Calculate ΔΔG for fluorophenyl vs. chlorophenyl analogs to guide SAR .

- QSAR modeling : Use MOE descriptors (e.g., polar surface area, logD) to correlate with in vitro IC₅₀ values (R² = 0.89) .

Basic: Which in vitro assays are suitable for preliminary efficacy screening?

Methodological Answer:

- Cell viability (MTT assay) : Test against HeLa or MCF-7 cells (72-hour exposure, IC₅₀ = 10–20 µM) .

- Enzyme inhibition : Use fluorogenic substrates for kinases (e.g., EGFR, IC₅₀ = 0.5 µM) with ATP Km adjustments .

- Membrane permeability (PAMPA) : Measure effective permeability (Pe) >1.0 ×10⁻⁶ cm/s for CNS penetration potential .

Advanced: How to address conflicting pharmacokinetic data in rodent models?

Methodological Answer:

- Dose normalization : Adjust for species-specific plasma protein binding (e.g., 90% in mice vs. 85% in rats) .

- Metabolite profiling : Use UPLC-QTOF to identify oxidative metabolites (e.g., hydroxylation at C-4 of piperazine) that alter clearance rates .

- Formulation tweaks : Switch from PEG-400 to Captisol® to improve oral bioavailability from 15% to 35% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.